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Compound of Interest

Compound Name: Drimentine C

Cat. No.: B1140457

An In-depth Overview of a Promising Family of
Natural Products

The drimentine alkaloids, a family of hybrid isoprenoids, represent a fascinating and structurally
complex class of natural products. Isolated from Actinomycete strains, these molecules are
characterized by a unique fusion of pyrroloindoline, sesquiterpene, and diketopiperazine
moieties.[1] While preliminary studies have indicated their potential as cytotoxic and
antibacterial agents, the full scope of their biological activities and mechanisms of action
remains an active area of investigation. This technical guide provides a comprehensive
overview of the drimentine alkaloid family, including drimentines A, F, and G, with a focus on
their chemical structures, biological activities, and the experimental methodologies used for
their study.

Chemical Structure and Diversity

The core structure of the drimentine family is a tetracyclic system originating from the
condensation of a sesquiterpene unit onto a cyclic dipeptide.[2] The family includes at least
nine known members, such as drimentines A, B, C, F, G, H, and |, as well as the related
compound indotertine A. The structural diversity within the family arises from variations in the
amino acid residues of the diketopiperazine ring and modifications to the sesquiterpene moiety.

General Scaffold of Drimentine Alkaloids:
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The fundamental architecture of a drimentine alkaloid features a drimane-type sesquiterpene
fused to a diketopiperazine formed from two amino acids, one of which is tryptophan. This
tryptophan residue undergoes cyclization to form the characteristic pyrroloindoline system.

Biological Activity and Therapeutic Potential

The drimentine alkaloids have demonstrated a range of biological activities, primarily
cytotoxicity against cancer cell lines and antibacterial effects. However, the potency of these
activities appears to vary significantly between different members of the family.

Cytotoxic Activity

Published studies have reported on the cytotoxic potential of several drimentine alkaloids.
Drimentine G has been described as exhibiting strong cytotoxicity against human cancer cell
lines, with IC50 values reported to be as low as 1.01 pM.[2] However, the specific cancer cell
lines tested in this study were not detailed in the available literature.

Drimentine C has been reported to possess modest cytotoxicity against a panel of human
cancer cell lines, including HCT-8 (ileocecal adenocarcinoma), Bel-7402 (hepatocellular
carcinoma), BGC-823 (gastric carcinoma), A549 (lung carcinoma), and A2780 (ovarian cancer).
[3][4] Specific IC50 values for these activities have not been reported in the reviewed literature.
In contrast, drimentines A and F, along with indotertine A, have been reported to show no
significant cytotoxic activity in some assays.

Table 1: Reported Cytotoxic Activity of Drimentine Alkaloids
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) . Reported Activity/IC50
Alkaloid Cancer Cell Line(s)
Value
) ) ) Strong cytotoxicity, IC50 down
Drimentine G Human cancer cell lines
to 1.01 pM
) ) HCT-8, Bel-7402, BGC-823, Modest cytotoxicity (specific
Drimentine C
A549, A2780 IC50 values not reported)
Drimentine A Not specified No significant activity reported
Drimentine F Not specified No significant activity reported
Indotertine A Not specified No significant activity reported

Antibacterial Activity

The antibacterial properties of the drimentine alkaloids have also been investigated. While
broad-spectrum activity is generally described as weak to moderate, specific examples
highlight their potential. A study on synthesized drimanyl indole fragments, which represent
portions of the drimentine structure, demonstrated notable antibacterial activity. One such
fragment, compound 2 in the study, exhibited a Minimum Inhibitory Concentration (MIC) of 8
pug/mL against the plant pathogen Ralstonia solanacearum.

Table 2: Reported Antibacterial Activity of Drimentine Alkaloids and Related Fragments

Compound Bacterial Strain Reported MIC Value

Drimanyl indole fragment )
Ralstonia solanacearum 8 pg/mL
(compound 2)

Biosynthesis

The biosynthesis of drimentine alkaloids is a complex process involving enzymes from multiple
pathways. The core structure is assembled from a sesquiterpene unit and a cyclic dipeptide.

The diketopiperazine core is generated through the non-ribosomal peptide synthetase (NRPS)
pathway. Specifically, cyclodipeptide synthases (CDPSs), such as dmtB1, are responsible for
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the formation of the diketopiperazine ring from two aminoacyl-tRNAs. For example, in the
biosynthesis of drimentine G, tryptophan and valine are the precursor amino acids.

The sesquiterpene unit, farnesyl pyrophosphate (FPP), is produced via the mevalonate (MVA)
or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A prenyltransferase, DmtC1, then
catalyzes the attachment of the FPP to the diketopiperazine. Finally, a membrane-bound
terpene cyclase, DmtAl, facilitates the cyclization of the sesquiterpene moiety to form the final
drimentine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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